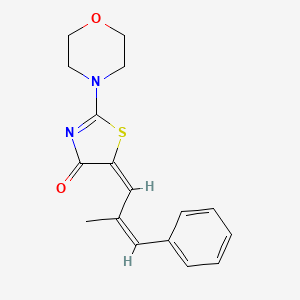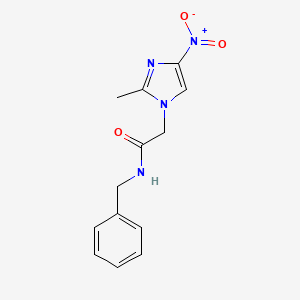![molecular formula C17H20N4O3 B5592787 1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)
1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone is a compound that likely exhibits interesting biological or chemical properties due to its complex structure, which includes a methoxyphenyl group, a methylpyrazolyl carbonyl moiety, and a piperazinone ring. Such molecules often attract research for potential pharmaceutical applications or as part of material science studies.
Synthesis Analysis
Synthesis of complex molecules like this typically involves multi-step reactions, starting from simpler precursor molecules. Each step requires specific reagents and conditions to ensure the desired transformation. For example, Kumar et al. (2004) describe the synthesis of a related compound with a focus on potential imaging agents, highlighting the importance of stepwise synthesis and optimization for yield and purity (Kumar et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Kumara et al. (2017) provide an example of crystal structure analysis for related compounds, demonstrating how molecular geometry and intermolecular interactions are determined (Kumara et al., 2017).
Applications De Recherche Scientifique
Synthesis and Biological Activity
1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone is part of a broader class of compounds explored for their synthetic pathways and potential biological activities. In the realm of scientific research, compounds with the piperazine core, especially those substituted with methoxyphenyl and pyrazole moieties, have garnered attention for their antimicrobial, anti-inflammatory, and potential anticonvulsant properties.
A study by Bektaş et al. (2010) on triazole derivatives, which share a structural resemblance to 1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone, revealed the synthesis and antimicrobial activities of these compounds. The study found some derivatives to possess good or moderate activities against test microorganisms, showcasing the antimicrobial potential of similar structures Molecules.
Furthermore, compounds featuring the piperazine linker have been studied for their antibacterial and cytotoxic activities. A research by Mekky and Sanad (2020) on bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated significant antibacterial efficacies, including biofilm inhibition activities that surpassed those of reference drugs like Ciprofloxacin. This underscores the potential of piperazine-based compounds in combating bacterial infections and inhibiting biofilms Bioorganic chemistry.
Another avenue of research has been the exploration of piperazine derivatives as CNS agents. Raghupathi et al. (1991) investigated analogues of the 5-HT1A serotonin antagonist with reduced alpha 1-adrenergic affinity. By modifying the piperazine structure, they aimed to achieve an improved selectivity for 5-HT1A receptors, which could have implications for the development of new antidepressant and anxiolytic drugs Journal of medicinal chemistry.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-methyl-4-(1-methylpyrazole-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-9-21(14-4-6-15(24-3)7-5-14)16(22)11-20(12)17(23)13-8-18-19(2)10-13/h4-8,10,12H,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDUQZPPBWILBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CN(N=C2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)
![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)

![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)
![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)
